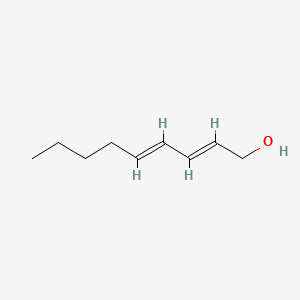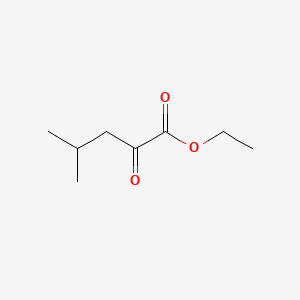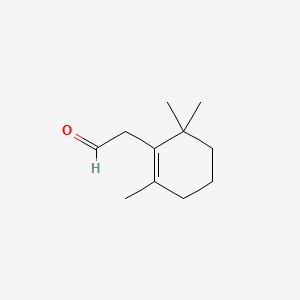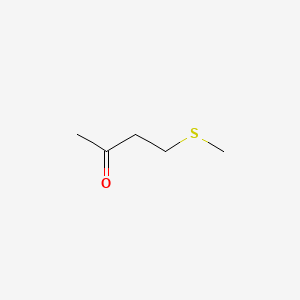
Potassium metaborate
Overview
Description
Potassium metaborate (KBO2) is a borate anion consisting of boron and oxygen . It can be monomeric, oligomeric, or polymeric . In aqueous solutions, the metaborate anion hydrolyzes to tetrahydroxyborate [B(OH)4]− . It is often used in synergy with fluoride products as an additive to produce steel and other non-ferrous metals .
Synthesis Analysis
Potassium metaborate can be synthesized by the reaction of potassium hydroxide, water, and boric acid . The concentration of the borohydride can significantly affect the system’s microstructure and rheology .Molecular Structure Analysis
In the solid state of their salts, metaborate ions are often oligomeric or polymeric, conceptually resulting from the fusion of two or more BO−2 through shared oxygen atoms . The boron atom forms covalent bonds with either three or four oxygen atoms .Chemical Reactions Analysis
Potassium metaborate reacts with water, generating dihydrogen and metaborate salts . The solute ions and molecules have a marked effect on the second coordination shell of the water molecules .Physical And Chemical Properties Analysis
Potassium metaborate is a white to off-white crystalline powder . It has a molecular weight of 81.91 g/mol . Increasing the borohydride concentration can significantly change the system’s microstructure and rheology .Scientific Research Applications
Hydrogen Storage
Potassium metaborate has been studied for its potential in large-scale hydrogen storage . Alkali metal borohydrides, including potassium metaborate, react spontaneously with water, generating dihydrogen and metaborate salts . This property is particularly useful for green energy sources and cycles, especially in transportation and mobile power generation sectors .
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium metaborate self-hydrolysis solutions have been examined by following the hydrogen evolution, the pH changes, and monitoring the reaction intermediates using NMR . This research is crucial for understanding the behavior of real metaborates in solution .
Structural Analysis of Potassium Borate Solutions
Potassium metaborate has been used in the structural analysis of potassium borate solutions . The interactions between B(OH)3 boric acid molecules, B(OH)4− metaborate ions, water molecules, and potassium cations in borate solutions have been studied . This research provides valuable insights into the behavior of boron-containing compounds in solution .
Analysis of Sodium and Potassium in Silicate Rocks
Potassium metaborate has been used in the analysis of sodium and potassium contents in silicate rocks . The lithium tetraborate fusion method has been modified to produce rapid and precise analysis .
Borohydride Concentration Analysis
Potassium metaborate solutions have been used to study the effect of increasing borohydride concentration on the system’s microstructure and rheology . This research is important for real-life applications that require high concentrations .
Borate Structure Analysis
Potassium metaborate has been used in the analysis of borate structures . The diversity of borate structures leads to a variety of interesting properties of borate materials .
Mechanism of Action
Target of Action
Potassium metaborate primarily targets bacterial cells, such as Pectobacterium carotovorum, a common bacterial disease occurring in fruits and vegetables . It has been found to be effective in inhibiting the growth of this bacterium .
Mode of Action
Potassium metaborate interacts with its targets by altering their growth conditions. It has been observed to completely inhibit the growth of Pectobacterium carotovorum at a concentration of 100 mM, both at pH 9.2 and after adjustment to pH 7.0 . This suggests that potassium metaborate disrupts the optimal pH conditions necessary for bacterial growth.
Biochemical Pathways
It is known that potassium plays a crucial role in various cellular processes, including osmoregulation, regulation of membrane potential, and cotransport of sugars . Alterations in potassium homeostasis can have significant effects on these processes .
Pharmacokinetics
It is known that potassium, in general, is an essential macronutrient that can be absorbed and distributed throughout the body . The metabolism and excretion of potassium metaborate would likely involve its breakdown into potassium and borate ions, which could then be separately processed by the body.
Result of Action
The primary result of potassium metaborate’s action is the inhibition of bacterial growth. For instance, it has been shown to effectively kill Pectobacterium carotovorum cells, leading to a significant reduction in soft rot incidence on inoculated tomato fruit . This suggests that potassium metaborate could be used as an effective bactericide.
Action Environment
The action of potassium metaborate can be influenced by environmental factors such as pH and concentration. For example, its bactericidal activity against Pectobacterium carotovorum was observed at a specific pH and concentration . This indicates that the efficacy and stability of potassium metaborate can be affected by changes in environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
potassium;oxido(oxo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.K/c2-1-3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUYWILPYBCNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BKO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049752 | |
| Record name | Potassium metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] | |
| Record name | Boric acid (HBO2), potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium metaborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in ethanol | |
| Record name | Potassium metaborate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Approximately 2.3 g/cu cm | |
| Record name | Potassium metaborate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Potassium metaborate | |
Color/Form |
White hexagonal crystals | |
CAS RN |
13709-94-9 | |
| Record name | Potassium metaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (HBO2), potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium metaborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM METABORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZM213L7Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Potassium metaborate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
947 °C | |
| Record name | Potassium metaborate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)







